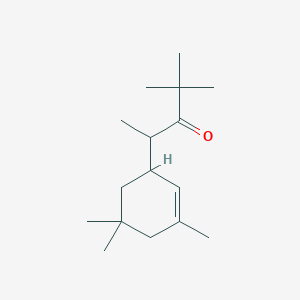
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- is a complex organic compound with a unique structure It is a derivative of pentanone, featuring a cyclohexene ring with multiple methyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- can be achieved through several methods. One common approach involves the ketonization of isobutyric acid over a thorium oxide or zirconium oxide catalyst at high temperatures . Another method includes the carbonylation of ethylene, carbon monoxide, and hydrogen in the presence of dicobalt octacarbonyl as a catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often relies on the ketonic decarboxylation route due to its efficiency and scalability. The reaction is typically conducted in a tube furnace, where propanoic acid is decarboxylated using metal oxide catalysts .
Análisis De Reacciones Químicas
Types of Reactions
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity and receptor binding. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3-Pentanone: A simpler ketone with a similar structure but without the cyclohexene ring.
2,4-Dimethyl-3-pentanone: Another derivative of pentanone with different methyl substitutions.
Uniqueness
3-Pentanone, 2,2-dimethyl-4-(3,5,5-trimethyl-2-cyclohexen-1-yl)- is unique due to its complex structure, which includes a cyclohexene ring with multiple methyl groups
Propiedades
Número CAS |
648858-08-6 |
|---|---|
Fórmula molecular |
C16H28O |
Peso molecular |
236.39 g/mol |
Nombre IUPAC |
2,2-dimethyl-4-(3,5,5-trimethylcyclohex-2-en-1-yl)pentan-3-one |
InChI |
InChI=1S/C16H28O/c1-11-8-13(10-16(6,7)9-11)12(2)14(17)15(3,4)5/h8,12-13H,9-10H2,1-7H3 |
Clave InChI |
GAPABDDTWPJXOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(CC(C1)(C)C)C(C)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


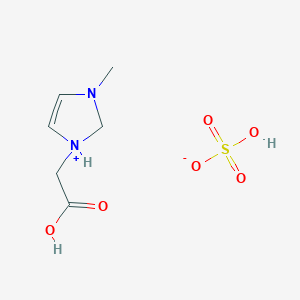
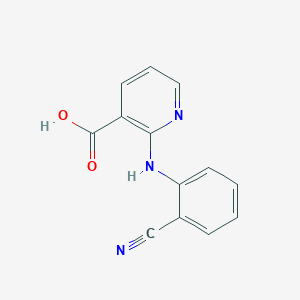
![N-Pyridin-4-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12607605.png)
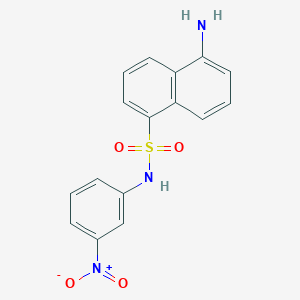
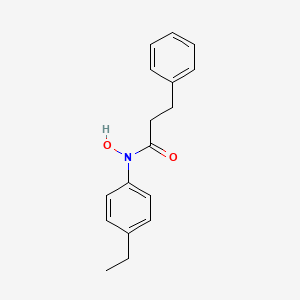
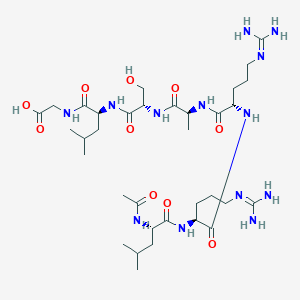
![1-Methyl-3,5-bis[(tetradecyloxy)carbonyl]pyridin-1-ium chloride](/img/structure/B12607632.png)


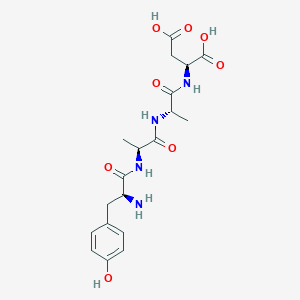
![N,N'-(Hexane-1,6-diyl)bis[1-(pyridin-4-yl)piperidine-4-carboxamide]](/img/structure/B12607639.png)
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)-](/img/structure/B12607645.png)
![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12607652.png)
